

Unveiling the Solubility Profile of 6-Hydroxypyridazine-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Hydroxypyridazine-3-carboxylic acid

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This technical guide provides an in-depth overview of the solubility characteristics of **6-Hydroxypyridazine-3-carboxylic acid**, a molecule of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction

6-Hydroxypyridazine-3-carboxylic acid, also known by its IUPAC name 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, is a heterocyclic organic compound. Understanding its solubility in various solvents is a critical first step in many research and development applications, including formulation development, reaction chemistry, and purification processes. This guide summarizes the known qualitative solubility of this compound and provides a comprehensive methodology for its empirical determination.

Solubility of 6-Hydroxypyridazine-3-carboxylic Acid

Currently, publicly available quantitative solubility data for **6-Hydroxypyridazine-3-carboxylic acid** is limited. However, qualitative assessments have been noted in scientific literature and

supplier documentation. The following table summarizes the available information.

Solvent	Solubility	Temperature	Concentration	Source
Dimethylformamide (DMF)	Soluble	Not Specified	Not Specified	[1]

It is important to note that for a structurally related compound, 6-chloropyridine-3-carboxylic acid, solubility in deionized water has been observed. Another related compound, 3-Hydroxypyridine-2-carboxylic acid, is reported to be soluble in water at a concentration of 0.25 g in 10 mL. While not directly applicable to **6-Hydroxypyridazine-3-carboxylic acid**, this information may provide some guidance for solvent selection in experimental studies.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like **6-Hydroxypyridazine-3-carboxylic acid** in a given solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

3.1. Materials

- **6-Hydroxypyridazine-3-carboxylic acid**
- Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone)
- Analytical balance
- Vials or test tubes with caps
- Magnetic stirrer and stir bars or a vortex mixer
- Constant temperature bath or incubator
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

3.2. Procedure

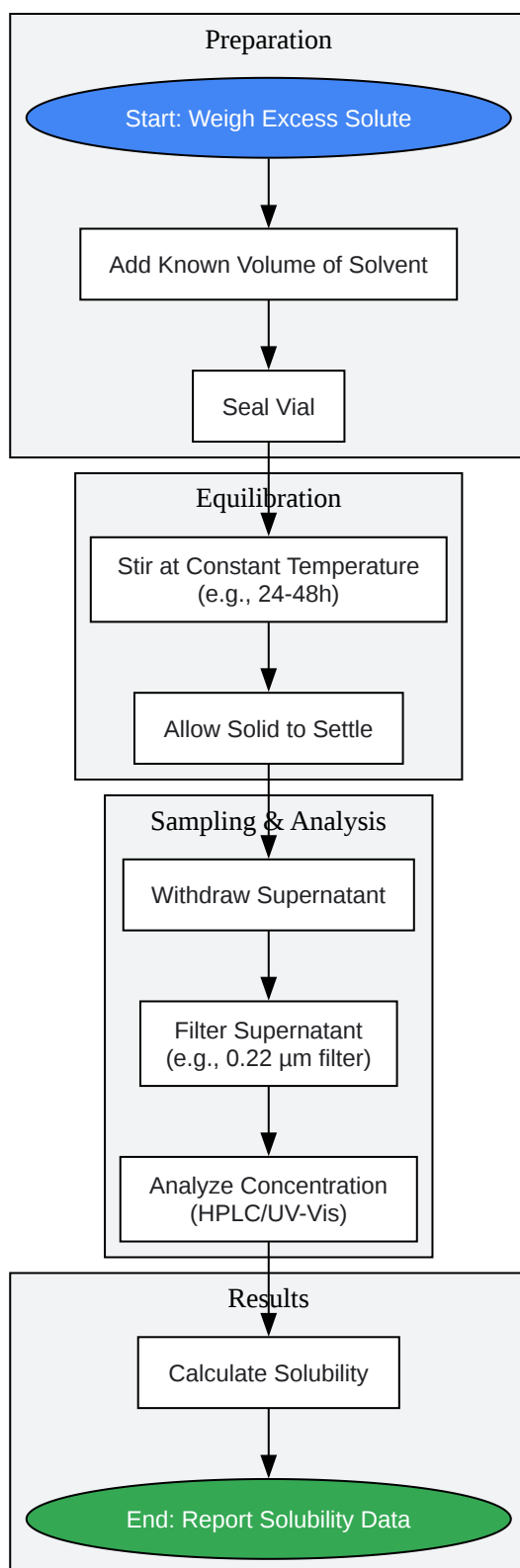
- Preparation of Saturated Solution:
 - Add an excess amount of **6-Hydroxypyridazine-3-carboxylic acid** to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a constant temperature bath and stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, stop the stirring and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.
- Concentration Analysis:
 - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of **6-Hydroxypyridazine-3-carboxylic acid** in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
 - Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
- Calculation of Solubility:
 - Calculate the solubility using the following formula: $\text{Solubility (g/L)} = (\text{Concentration from analysis (g/L)}) \times (\text{Dilution factor})$

3.3. Considerations

- **Temperature Control:** Solubility is highly dependent on temperature. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.
- **Equilibrium Time:** The time required to reach equilibrium can vary depending on the compound and the solvent. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the solubility has reached a plateau.
- **Solid Phase Analysis:** After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transition or degradation of the compound has occurred.

Visualizing the Experimental Workflow

To aid in the understanding and implementation of the solubility determination process, the following diagram illustrates the logical flow of the experimental protocol.



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Caption: Workflow for Determining the Solubility of **6-Hydroxypyridazine-3-carboxylic Acid**.

This comprehensive guide provides a foundational understanding of the solubility of **6-Hydroxypyridazine-3-carboxylic acid**. While quantitative data remains to be fully elucidated, the provided experimental protocol offers a robust framework for researchers to determine this critical physicochemical property in their laboratories.

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References

- 1. labsolu.ca [labsolu.ca]
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